CDP-N-methylethanolamine

Description

Properties

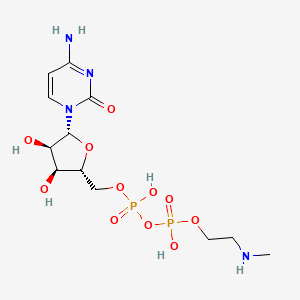

Molecular Formula |

C12H22N4O11P2 |

|---|---|

Molecular Weight |

460.27 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(methylamino)ethyl hydrogen phosphate |

InChI |

InChI=1S/C12H22N4O11P2/c1-14-3-5-24-28(20,21)27-29(22,23)25-6-7-9(17)10(18)11(26-7)16-4-2-8(13)15-12(16)19/h2,4,7,9-11,14,17-18H,3,5-6H2,1H3,(H,20,21)(H,22,23)(H2,13,15,19)/t7-,9-,10-,11-/m1/s1 |

InChI Key |

RSPRLQAZJOAGFP-QCNRFFRDSA-N |

SMILES |

CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Isomeric SMILES |

CNCCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |

Canonical SMILES |

CNCCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Significance

CDP-N-methylethanolamine is an intermediate in the Kennedy pathway, which is crucial for the biosynthesis of phosphatidylcholine and other phospholipids. This pathway involves the conversion of ethanolamine into phosphoethanolamine and subsequently into CDP-ethanolamine, which can then be methylated to form this compound. The importance of this pathway lies in its role in membrane biogenesis and cellular signaling.

Key Processes:

- Phospholipid Synthesis : this compound serves as a precursor for phosphatidylcholine, a major component of cell membranes .

- Methylation Reactions : It undergoes further methylation to produce dimethylated derivatives, which are essential for maintaining membrane integrity and function .

Therapeutic Applications

The therapeutic potential of nitrogen-containing compounds like this compound has been widely recognized in medicinal chemistry. Research indicates that derivatives of this compound exhibit various pharmacological activities.

Notable Findings:

- Anticancer Activity : Some studies suggest that compounds derived from the methylation pathways involving this compound show promising anticancer properties . For instance, certain nitrogen heterocycles have demonstrated efficacy against various cancer cell lines.

- Neuroprotective Effects : Research indicates that enhancing phosphatidylcholine synthesis through pathways involving this compound may have neuroprotective effects, potentially aiding in conditions like Alzheimer's disease .

Applications in Plant Biology

In plant systems, this compound is essential for synthesizing phosphatidylcholine, which is vital for plant growth and development. Studies on Arabidopsis thaliana reveal that mutations affecting the methyltransferase enzymes involved in this pathway lead to significant developmental defects due to impaired phosphatidylcholine production .

Case Study: Arabidopsis thaliana

- Mutant Analysis : Research shows that knock-out mutants lacking key methyltransferases exhibit dwarfism and developmental impairments, underscoring the critical role of this compound in plant metabolism .

- Environmental Adaptation : The ability to synthesize phosphatidylcholine from this compound allows plants to adapt to varying environmental conditions by modulating membrane composition .

Summary of Research Findings

The applications of this compound extend across multiple disciplines, including biochemistry, pharmacology, and plant biology. Below is a summary table highlighting key findings from various studies:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Structural Variations: this compound contains a single methyl group on the ethanolamine moiety, whereas CDP-ethanolamine lacks methylation, and CDP-choline has a trimethylated quaternary ammonium group. These substitutions influence charge distribution and lipid bilayer interactions .

Biosynthetic Pathways: The enzyme N-methylphosphoethanolamine cytidylyltransferase specifically catalyzes this compound formation, distinguishing it from CDP-ethanolamine and CDP-choline, which are synthesized by distinct cytidylyltransferases .

Acidity and Solubility: The methyl group in this compound lowers its pKa compared to CDP-ethanolamine, enhancing its acidity. CDP-choline, with a positively charged trimethyl group, has a higher pKa and greater alkalinity .

Biological Roles: CDP-ethanolamine and CDP-choline are well-characterized precursors for major phospholipids (phosphatidylethanolamine and phosphatidylcholine).

Research Findings

- Food Biomarker Potential: this compound has been identified in plant-based foods, suggesting its utility in tracking dietary patterns .

Preparation Methods

Cytidylyltransferase-Mediated Synthesis

The primary enzymatic method for CDP-N-methylethanolamine synthesis involves the enzyme N-methylphosphoethanolamine cytidylyltransferase (EC 2.7.7.57), which catalyzes the following reaction:

CTP + N-methylethanolamine phosphate → diphosphate + this compound

This enzyme, also known as monomethylethanolamine phosphate cytidylyltransferase or CTP:P-MEA cytidylyltransferase, specifically transfers the cytidylyl group from CTP to N-methylethanolamine phosphate to form this compound.

Enzyme Properties and Reaction Conditions

The N-methylphosphoethanolamine cytidylyltransferase belongs to the nucleotidyltransferase family of enzymes. The reaction follows specific conditions:

- Cofactor Requirements : Magnesium ions (Mg²⁺) are typically required for optimal enzyme activity, as demonstrated in similar cytidylyltransferase reactions.

- pH Optimum : The enzyme generally functions optimally at physiological pH (around 7.0-8.0).

- Temperature : Most enzymatic preparations are conducted at 25-37°C, depending on the source organism of the enzyme.

Multi-step Enzymatic Pathway

The preparation of this compound can also be understood as part of a multi-step enzymatic pathway:

- Formation of N-methylethanolamine : Initial methylation of ethanolamine

- Phosphorylation : Conversion of N-methylethanolamine to N-methylethanolamine phosphate

- Cytidylylation : Reaction of N-methylethanolamine phosphate with CTP to form this compound

This pathway parallels the biosynthesis of CDP-choline in the Kennedy pathway, with the key difference being the methylation state of the ethanolamine moiety.

Precursor Preparation Methods

Synthesis of N-Methylethanolamine

A critical step in preparing this compound is the synthesis of its precursor, N-methylethanolamine. The industrial production method involves:

- Reaction of ethylene oxide with methylamine : Ethylene oxide is reacted with excess methylamine in aqueous solution to produce N-methylethanolamine.

- Reaction mechanism : This follows a nucleophilic addition where the amine nitrogen attacks the epoxide ring of ethylene oxide.

- Purification : The product is isolated by fractional distillation (boiling point 160°C).

The reaction can be represented as:

CH₃NH₂ + C₂H₄O → CH₃NHCH₂CH₂OH

To achieve high yields, a more than two-fold excess of methylamine is typically used. The crude product mixture also contains methyl diethanolamine (MDEA) as a by-product, which is separated through fractional distillation.

Phosphorylation of N-Methylethanolamine

The next step involves phosphorylation of N-methylethanolamine to produce N-methylethanolamine phosphate:

- Enzymatic Method : Using ethanolamine kinases with ATP as the phosphate donor

- Chemical Method : Direct phosphorylation using phosphorylating agents

In biological systems, this process is typically catalyzed by kinases such as ethanolamine kinase (EK) or choline/ethanolamine kinase (C/EK). The enzyme TbC/EK2 (T. brucei choline/ethanolamine kinase 2) has been found to phosphorylate both ethanolamine and its methylated derivatives, though with different affinities.

Integrated Preparation Approaches

Combined Chemical-Enzymatic Methods

An efficient approach to this compound preparation combines chemical synthesis of precursors with enzymatic catalysis for the final cytidylylation step:

- Chemical synthesis of N-methylethanolamine

- Chemical or enzymatic phosphorylation to N-methylethanolamine phosphate

- Enzymatic cytidylylation using purified N-methylphosphoethanolamine cytidylyltransferase

This hybrid approach leverages the efficiency of chemical synthesis for precursors while utilizing the specificity of enzymatic catalysis for the formation of the final product.

In Vitro Reconstitution of Biosynthetic Pathway

Research has demonstrated the feasibility of reconstituting the entire CDP-ethanolamine pathway in vitro, which can be adapted for this compound preparation:

Table 1: Components for In Vitro Reconstitution of this compound Synthesis

| Component | Function | Concentration Range |

|---|---|---|

| N-methylethanolamine | Substrate | 0.5-5 mM |

| ATP | Phosphate donor | 2-5 mM |

| CTP | Cytidylyl donor | 1-5 mM |

| Mg²⁺ | Cofactor | 5-10 mM |

| Ethanolamine/choline kinase | Phosphorylation | 5-20 μg/ml |

| N-methylphosphoethanolamine cytidylyltransferase | Cytidylylation | 10-50 μg/ml |

| Buffer (Tris-HCl or HEPES) | Reaction medium | 50-100 mM (pH 7.5) |

This system allows for controlled preparation of this compound with potential for scale-up in biotechnological applications.

Analytical Methods for Monitoring Preparation

Chromatographic Techniques

The progress and efficiency of this compound preparation can be monitored using various analytical techniques:

HPLC Analysis : High-Performance Liquid Chromatography can effectively separate and quantify reaction components and products. The release of CMP during reactions involving CDP-derivatives can be quantified using HPLC and validated by mass spectrometry.

TLC Systems : Thin-Layer Chromatography provides a rapid method for monitoring reaction progress.

Spectroscopic Methods

Various spectroscopic techniques can be employed to characterize this compound during and after preparation:

- NMR Spectroscopy : Provides structural confirmation of the final product

- Mass Spectrometry : Offers precise mass determination and structural information

Factors Affecting Preparation Efficiency

Enzyme Activity Modulators

Several factors can influence the enzymatic preparation of this compound:

Product Inhibition : Similar to other biosynthetic enzymes, N-methylphosphoethanolamine cytidylyltransferase may be subject to product inhibition by this compound or the byproduct pyrophosphate.

Lipid Activators : Certain phospholipids may enhance enzyme activity. For instance, phosphatidylglycerol (PG) has been shown to stimulate the activity of phospholipid N-methyltransferases in bacterial systems.

Substrate Specificity : Enzymes involved in CDP-aminoalcohol synthesis often exhibit substrate tolerance with varying efficiency. The TbC/EK2 enzyme, for example, can utilize both ethanolamine and choline as substrates but with different affinities (Km values of 2.56 mM and 31.4 μM, respectively).

Reaction Optimization Parameters

Table 2: Optimization Parameters for this compound Preparation

| Parameter | Range | Effect on Yield |

|---|---|---|

| Temperature | 25-37°C | Influences enzyme stability and reaction rate |

| pH | 7.0-8.5 | Affects enzyme activity and substrate stability |

| Ionic strength | 50-200 mM | Impacts enzyme conformation and substrate binding |

| Mg²⁺ concentration | 5-15 mM | Critical for cytidylyltransferase activity |

| Substrate ratio (CTP:N-methylethanolamine phosphate) | 1:1 to 1:5 | Affects reaction equilibrium and product formation |

Comparative Analysis of Preparation Methods

Enzymatic vs. Chemical Approaches

While both enzymatic and potential chemical methods can be used for this compound preparation, each offers distinct advantages:

Enzymatic Preparation:

- High specificity and stereoselectivity

- Mild reaction conditions (physiological pH and temperature)

- Fewer side reactions and simpler purification

- Environmentally friendly approach

Chemical Synthesis:

- Potential for larger scale production

- Independence from biological materials

- Possibly more cost-effective for industrial applications

- Greater flexibility in reaction conditions

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for CDP-N-methylethanolamine, and how can reaction conditions be optimized for higher yield and purity?

- Methodological Answer : Synthesis typically involves condensation reactions between cytidine diphosphate (CDP) and N-methylethanolamine. Key optimization factors include:

- Catalysts : Use of enzymatic catalysts (e.g., phosphotransferases) or chemical catalysts (e.g., carbodiimides) to enhance coupling efficiency .

- Temperature and pH : Maintain physiological pH (7.0–7.5) and moderate temperatures (25–37°C) to prevent hydrolysis of the phosphate ester bond .

- Purification : Chromatographic techniques (e.g., ion-exchange or reverse-phase HPLC) are critical for isolating the compound from byproducts. Validate purity via NMR (¹H/³¹P) and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the methyl group on the ethanolamine moiety (δ ~2.3 ppm) and cytidine protons (δ ~5.8–8.2 ppm). ³¹P NMR verifies phosphate linkage integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H]⁺ (expected m/z ~510–520) and fragments to validate the CDP backbone .

- HPLC : Use C18 columns with UV detection (λ = 260 nm for cytidine) to assess purity and stability under storage conditions .

Q. How does this compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in lyophilized form to prevent hydrolysis. Room-temperature stability assays (e.g., 24-hour time course) can quantify degradation rates via HPLC .

- pH Sensitivity : Test buffered solutions (pH 4–9) to identify optimal storage buffers. Acidic conditions may hydrolyze the phosphate bond, releasing cytidine and N-methylethanolamine .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- Systematic Review : Conduct a PRISMA-guided literature review using databases like PubMed and Web of Science. Filter studies by assay type (e.g., enzyme kinetics vs. cell-based assays) and species-specific metabolic differences .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to pool data, accounting for variables like dosage, administration route, and experimental design heterogeneity. Address publication bias via funnel plots .

Q. What computational modeling approaches are suitable for predicting this compound’s interactions with phospholipid biosynthesis enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes like CTP:phosphocholine cytidylyltransferase. Validate with mutagenesis studies targeting predicted binding residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess conformational stability of enzyme-ligand complexes under physiological conditions .

Q. How should experimental designs be structured to investigate this compound’s role in modulating lipid metabolism in mammalian cells?

- Methodological Answer :

- Controlled Variables : Include negative controls (untreated cells) and positive controls (cells treated with known lipid modulators like choline). Use triplicate biological replicates to ensure reproducibility .

- Endpoint Assays : Combine lipidomics (LC-MS/MS profiling of phosphatidylcholine species) with radiolabeled ³H-choline uptake assays to quantify metabolic flux .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals to contextualize findings .

Notes on Evidence Utilization

- Synthesis and Characterization : Referenced protocols from peer-reviewed chemistry journals and institutional guidelines (e.g., NIST) ensure methodological rigor .

- Data Contradiction Analysis : Systematic review strategies align with NIH and Cochrane standards for evidence synthesis .

- Safety and Compliance : Safety data from HPC Standards and NIST inform handling protocols for lab-scale synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.